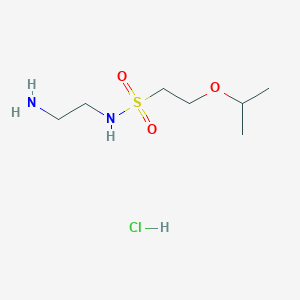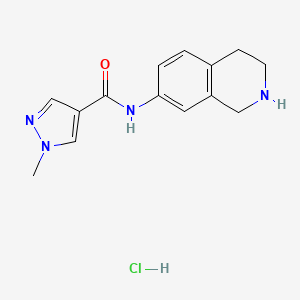![molecular formula C16H19N3O3 B7639089 3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7639089.png)
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid, also known as PPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPAC is a nonsteroidal anti-inflammatory drug (NSAID) that has been synthesized through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid has been investigated for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the treatment of inflammation-related diseases such as arthritis. This compound has been shown to have anti-inflammatory properties that can help reduce inflammation and pain in patients suffering from arthritis.
Wirkmechanismus
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a crucial role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have analgesic, antipyretic, and antiplatelet effects. This compound has also been shown to have a low risk of gastrointestinal side effects compared to other NSAIDs.
Vorteile Und Einschränkungen Für Laborexperimente
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid has several advantages for lab experiments, including its low cost and easy availability. This compound is also relatively stable and has a long shelf life, making it suitable for long-term experiments. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid. One area of research is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of research is the investigation of the potential applications of this compound in other fields, such as cancer research and neurology. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid is synthesized through a multi-step chemical reaction process, starting from commercially available starting materials. The synthesis method involves the reaction of 3-phenylpropanoic acid with thionyl chloride, followed by the reaction with propyl hydrazine to form 3-phenyl-3-propylhydrazinepropanoic acid. The final step involves the reaction of the intermediate product with acetic anhydride and acetic acid to form this compound.
Eigenschaften
IUPAC Name |
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-6-12-9-14(19-18-12)16(22)17-13(10-15(20)21)11-7-4-3-5-8-11/h3-5,7-9,13H,2,6,10H2,1H3,(H,17,22)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVIMPSUPLBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7639013.png)

![N-(cyclohexylmethyl)-N-(pyridin-4-ylmethyl)-6-oxaspiro[2.5]octane-2-carboxamide](/img/structure/B7639027.png)
![4-(methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7639035.png)

![N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639041.png)
![1-[2-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639050.png)
![N,1-dimethyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrazol-4-amine](/img/structure/B7639062.png)
![N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B7639072.png)
![N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639079.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)
![5-[Methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7639097.png)
